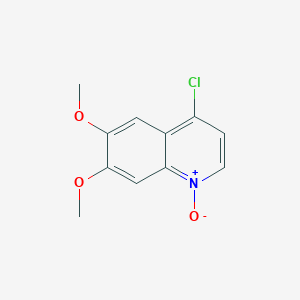
1,3-Dimethoxy-2-(methoxymethyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-2-(methoxymethyl)propane is an organic compound with the molecular formula C7H16O3. It is a colorless liquid that is primarily used in organic synthesis. The compound is characterized by the presence of three methoxy groups attached to a propane backbone, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-2-(methoxymethyl)propane can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alcohol with an alkyl halide in the presence of a strong base. For instance, the reaction between 1,3-dihydroxypropane and methoxymethyl chloride in the presence of sodium hydride can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethoxy-2-(methoxymethyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers or alcohols, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-2-(methoxymethyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical agents.
Industry: Acts as a solvent and reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-dimethoxy-2-(methoxymethyl)propane involves its ability to act as a nucleophile in chemical reactions. The methoxy groups can donate electron density, making the compound reactive towards electrophiles. This property is exploited in various synthetic applications to form new carbon-oxygen bonds.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethoxypropane: Similar structure but lacks the methoxymethyl group.
1,2-Dimethoxyethane: Shorter carbon chain and different reactivity.
1,3-Dimethoxy-2,2-bis(methoxymethyl)propane: Contains additional methoxymethyl groups.
Uniqueness
1,3-Dimethoxy-2-(methoxymethyl)propane is unique due to the presence of three methoxy groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of various complex molecules.
Propiedades
Fórmula molecular |
C7H16O3 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
1,3-dimethoxy-2-(methoxymethyl)propane |
InChI |
InChI=1S/C7H16O3/c1-8-4-7(5-9-2)6-10-3/h7H,4-6H2,1-3H3 |
Clave InChI |
KPAAHPIAUDLEGF-UHFFFAOYSA-N |
SMILES canónico |
COCC(COC)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


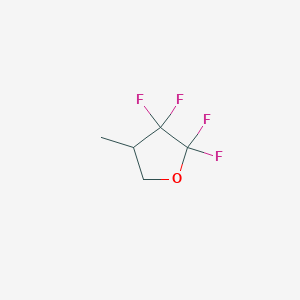
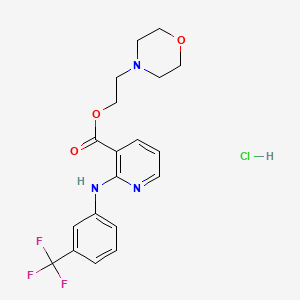
![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)
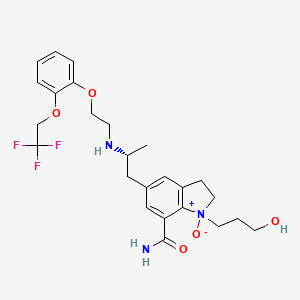

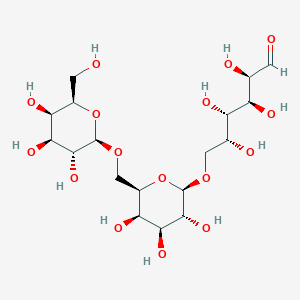
![3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13423115.png)
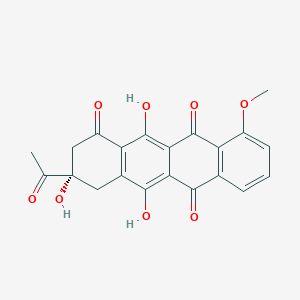
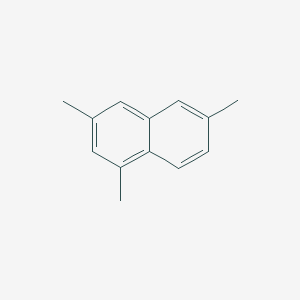
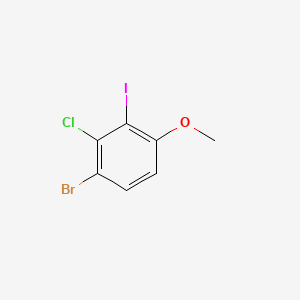

![6-Fluorobenzo[d][1,3]dioxol-4-amine](/img/structure/B13423146.png)
